1-(4-Nitrobenzenesulfonyl)-1,4-diazepane 1-(4-Nitrobenzenesulfonyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17791939
InChI: InChI=1S/C11H15N3O4S/c15-14(16)10-2-4-11(5-3-10)19(17,18)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2
SMILES:
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol

1-(4-Nitrobenzenesulfonyl)-1,4-diazepane

CAS No.:

Cat. No.: VC17791939

Molecular Formula: C11H15N3O4S

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrobenzenesulfonyl)-1,4-diazepane -

Specification

Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
IUPAC Name 1-(4-nitrophenyl)sulfonyl-1,4-diazepane
Standard InChI InChI=1S/C11H15N3O4S/c15-14(16)10-2-4-11(5-3-10)19(17,18)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2
Standard InChI Key ZEDYMVLKZQVSKM-UHFFFAOYSA-N
Canonical SMILES C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

1-(4-Nitrobenzenesulfonyl)-1,4-diazepane has the molecular formula C₁₁H₁₅N₃O₄S and a molecular weight of 285.32 g/mol . The structure comprises a 1,4-diazepane ring (a seven-membered saturated heterocycle with two nitrogen atoms) substituted at the 1-position by a 4-nitrobenzenesulfonyl group.

Structural Elucidation

Key spectral and computational data confirm the compound’s structure:

  • IUPAC Name: 1-(4-Nitrobenzene-1-sulfonyl)-1,4-diazepane .

  • SMILES: C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] .

  • InChIKey: VBDLQKCVPSPMID-UHFFFAOYSA-N .

Synthesis and Modification

Key Synthetic Routes

The synthesis of 1-(4-nitrobenzenesulfonyl)-1,4-diazepane typically involves sulfonylation of 1,4-diazepane with 4-nitrobenzenesulfonyl chloride (4-NsCl). A representative procedure follows:

  • Sulfonylation:

    • Reagents: 1,4-diazepane, 4-NsCl, triethylamine (NEt₃), catalytic DMAP .

    • Conditions: Dichloromethane (DCM), room temperature .

    • Mechanism: Nucleophilic substitution at the sulfonyl chloride, facilitated by the basic amine .

  • Purification:

    • The crude product is isolated via precipitation or column chromatography, yielding the sulfonamide derivative .

This method parallels the synthesis of its 2-nitro isomer, 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane (PubChem CID: 16791026) .

Post-Synthetic Modifications

The nitro group and sulfonamide moiety enable further functionalization:

Nitro Group Reduction

  • Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-(4-aminobenzenesulfonyl)-1,4-diazepane .

  • Applications: The resulting amine serves as a handle for coupling reactions (e.g., amide bond formation) .

Alkylation and Cyclization

  • Mitsunobu Alkylation: Alkynols react with the sulfonamide under Mitsunobu conditions to install propargyl groups, enabling Huisgen cycloaddition for triazole formation .

  • Example: Reaction with pent-4-yn-1-ol produces triazolo[1,5-a] diazepines, expanding skeletal diversity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the sulfonamide linkage .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .

  • NMR (predicted):

    • ¹H NMR: δ 8.3–7.6 (aryl-H), 3.6–2.8 (diazepane-H) .

    • ¹³C NMR: δ 150–140 (sulfonyl-linked C), 125–115 (aryl C) .

Applications in Research

Medicinal Chemistry

Sulfonylated diazepanes are explored as:

  • Kinase Inhibitors: The sulfonamide group mimics ATP-binding motifs in kinase active sites .

  • Anticancer Agents: Nitro groups in related compounds exhibit pro-drug properties, undergoing bioreduction to cytotoxic species .

Organic Synthesis

  • Building Blocks: Used in diversity-oriented synthesis (DOS) to generate heterocyclic libraries .

  • Case Study: Reaction with propargyl alcohols followed by Huisgen cycloaddition yields triazolodiazepines with [5 + 7 + 5] scaffolds .

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